3-Hydroxybicyclo[2.2.1]hept-2-yl acetate
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Overview
Description
3-Hydroxybicyclo[221]hept-2-yl acetate is a bicyclic compound with a unique structure that includes a hydroxyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybicyclo[2.2.1]hept-2-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]hept-2-ene, a common precursor in organic synthesis.
Hydroxylation: The double bond in bicyclo[2.2.1]hept-2-ene is hydroxylated to introduce the hydroxyl group, forming 3-Hydroxybicyclo[2.2.1]hept-2-ene.
Acetylation: The hydroxyl group is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Enzymatic methods may also be employed to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxybicyclo[2.2.1]hept-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetate ester can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of 3-Oxo-bicyclo[2.2.1]hept-2-yl acetate.
Reduction: Formation of 3-Hydroxybicyclo[2.2.1]hept-2-yl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxybicyclo[2.2.1]hept-2-yl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a candidate for drug development and the study of structure-activity relationships.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: Its derivatives may be used to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Hydroxybicyclo[2.2.1]hept-2-yl acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and acetate groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but includes an oxygen atom in the ring.
Bicyclo[2.2.1]heptane: Lacks the hydroxyl and acetate groups, making it less reactive.
3-Hydroxybicyclo[2.2.1]heptane: Similar structure but without the acetate ester.
Uniqueness
3-Hydroxybicyclo[2.2.1]hept-2-yl acetate is unique due to the presence of both a hydroxyl group and an acetate ester, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
(3-hydroxy-2-bicyclo[2.2.1]heptanyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-5(10)12-9-7-3-2-6(4-7)8(9)11/h6-9,11H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCBGXHSESXOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2CCC(C2)C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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